molecular formula C10H7N3OS2 B2942306 2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-93-5

2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2942306
CAS No.: 1105192-93-5
M. Wt: 249.31
InChI Key: PAEYUXIRLLZFOW-UHFFFAOYSA-N
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Description

2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound with the molecular formula C10H7N3OS2 . It belongs to a class of synthetic [1,3]thiazolo[4,5-d]pyridazinones that have demonstrated significant biological activity in scientific research. Studies on structurally related compounds have shown that this chemical class possesses promising in vivo analgesic and anti-inflammatory properties . The core [1,3]thiazolo[4,5-d]pyridazinone structure is of high research interest because the combination of the 2-aminothiazole and pyridazinone fragments can lead to interesting pharmacological profiles . Researchers are particularly interested in these compounds as potential novel analgesics that may offer improved efficacy and safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) . In vivo studies using models of visceral pain, such as the 'acetic acid cramps' test, have shown that related analogues can outperform reference drugs like ketorolac, indicating a strong potential for pain management research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS2/c1-5-11-8-9(16-5)7(12-13-10(8)14)6-3-2-4-15-6/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEYUXIRLLZFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NNC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the pyridazine ring. One common approach is the cyclization of appropriately substituted thiophene derivatives with α-haloketones or α-haloesters under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to promote ring closure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry might be employed to ensure consistent product quality and yield. The choice of solvents, temperature control, and purification methods would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thienyl group to its corresponding sulfone or sulfoxide.

  • Reduction: : Reduction of the thiazole ring to form thiazolidine derivatives.

  • Substitution: : Replacement of the methyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of 2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one sulfone or sulfoxide.

  • Reduction: : Production of 2-methyl-7-(2-thienyl)thiazolidine derivatives.

  • Substitution: : Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: : Explored for its potential therapeutic uses in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of thiazolo[4,5-d]pyridazinones are highly dependent on substituents at positions 2 and 7. Key analogues include:

Compound ID Position 2 Substituent Position 7 Substituent Key Activity (Model) Reference ID
Target Compound Methyl 2-Thienyl Antiviral
10a Pyrrolidinyl Phenyl Analgesic (Hot plate, 25 mg/kg)
16a Morpholino 2-Thienyl Analgesic (Hot plate, 25 mg/kg)
15 Piperidinyl Furan-2-yl Anti-inflammatory (Carrageenan)
5-Amino derivative Amino 2-Thienyl N/A (Chemical precursor)

Key Observations :

  • Position 2: Methyl (target compound) vs. cyclic amines (e.g., pyrrolidinyl in 10a).
  • Position 7 : 2-Thienyl (target compound) vs. phenyl or furyl. The thiophene ring’s electron-rich nature may improve interactions with viral enzymes (antiviral focus) , whereas phenyl derivatives (e.g., 10a) show stronger analgesic effects .
Physicochemical and Spectral Properties
  • Solubility: Methyl and thienyl groups may enhance lipophilicity compared to polar substituents like morpholino (10c), which has a melting point >300°C .
  • Spectral Data : The target compound’s ¹H-NMR would show characteristic thienyl proton signals at ~6.7–7.9 ppm, similar to 16a . LC-MS data (m/z ~299–313) align with molecular weights of related derivatives .
Broader Structural Analogues
  • Isoxazolo[4,5-d]pyridazinones: Exhibit analgesic activity via opioid pathways (e.g., compound 4a, comparable to morphine) but lack thiazole sulfur, reducing metabolic stability .
  • Thiazolo[4,5-d]pyrimidines : Focused on antitumor applications (e.g., DHFR inhibition) , highlighting how core heterocycle modifications shift therapeutic utility.

Biological Activity

2-Methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antiviral applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique thiazolo-pyridazine framework with a methyl and thienyl substituent. Its molecular formula is C10H7N3OS2C_{10}H_7N_3OS_2, and it is characterized by the following structural attributes:

PropertyValue
IUPAC NameThis compound
Molecular Weight225.30 g/mol
CAS NumberNot available

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that this compound inhibits cell proliferation and induces apoptosis in MCF-7 (breast cancer) cells with an IC50 value around 10.39 μM, comparable to doxorubicin at 19.35 μM .

The proposed mechanism involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By interfering with this enzyme's activity, the compound disrupts DNA repair processes, leading to increased cellular apoptosis .

Antiviral Activity

In addition to its anticancer properties, the compound has shown promising antiviral activity against influenza viruses (H1N1, H3N2) and SARS-CoV. Compounds derived from this thiazolo-pyridazine scaffold exhibited high antiviral efficacy with some derivatives demonstrating IC50 values below 10 μM against H1N1 . The mechanism of action is believed to involve interference with viral replication processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Evaluation : A comparative study involving multiple thiazolopyridazine derivatives found that the presence of electron-withdrawing groups enhanced cytotoxic activity against cancer cell lines. Specifically, derivatives containing thienyl groups showed superior activity compared to their phenyl counterparts .
  • Antiviral Screening : In vitro studies revealed that specific derivatives of this compound effectively inhibited viral replication in infected cell cultures. For instance, compounds synthesized with modifications on the thiazole ring exhibited enhanced antiviral properties against H1N1 .

Data Table: Biological Activity Overview

Activity TypeCell Line/PathogenIC50 Value (μM)Reference
AnticancerMCF-710.39
AnticancerHCT-1166.90
AntiviralH1N1<10
AntiviralH3N2<10

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